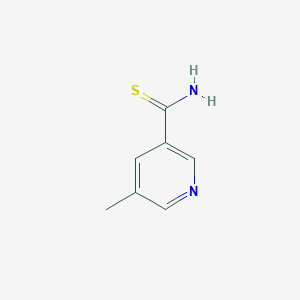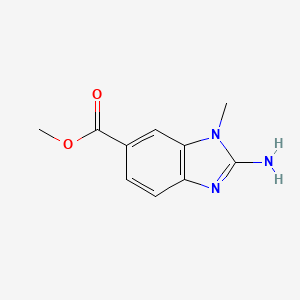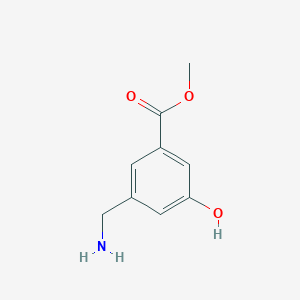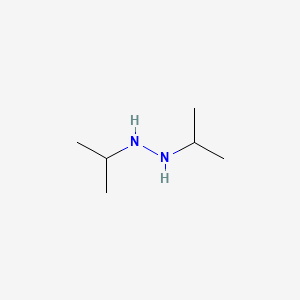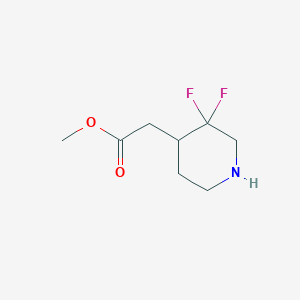
3-(2-Methyl-5-nitrophenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-5-nitrophenoxy)piperidine: is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine derivatives play a crucial role in drug design and are found in more than twenty classes of pharmaceuticals and natural alkaloids . Now, let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for preparing this compound. One common approach involves the reaction of 2-methyl-5-nitrophenol with piperidine under suitable conditions. The nitro group on the phenol ring undergoes substitution with the piperidine ring, resulting in the desired product.
Reaction Conditions::- Reactants: 2-methyl-5-nitrophenol, piperidine
- Solvent: Organic solvent (e.g., ethanol, dichloromethane)
- Catalyst: Acidic or basic conditions (e.g., HCl, NaOH)
- Temperature: Typically at reflux (around 80-100°C)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Substitution: The nitro group undergoes substitution with the piperidine ring.
Cyclization: Formation of the piperidine ring.
Hydrogenation: Reduction of the nitro group to an amino group.
Hydrogenation: Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon).
Cyclization: Acidic or basic conditions.
Substitution: Acid or base-catalyzed nucleophilic substitution.
Major Products:: The major product is 3-(2-Methyl-5-aminophenoxy)piperidine , where the nitro group is replaced by an amino group.
Scientific Research Applications
Medicine: This compound may serve as a starting point for developing new drugs due to its structural features.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It could find applications in agrochemicals or materials science.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with receptors, enzymes, or other cellular components, influencing biological processes.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, it’s worth noting that the unique combination of the piperidine ring and the nitrophenyl group sets this compound apart.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(2-methyl-5-nitrophenoxy)piperidine |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-5-10(14(15)16)7-12(9)17-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8H2,1H3 |
InChI Key |
ZIVJMEVTMFDGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


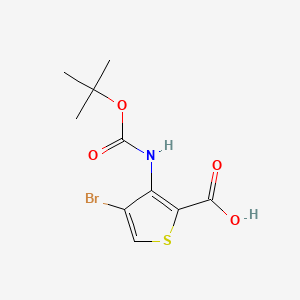
![Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520181.png)
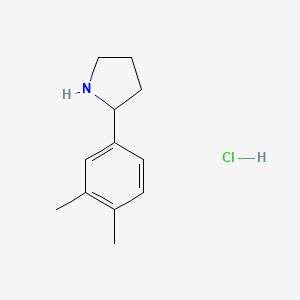
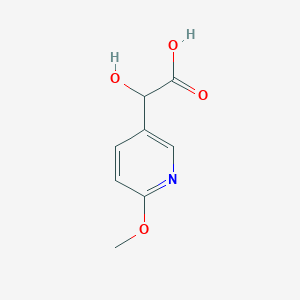
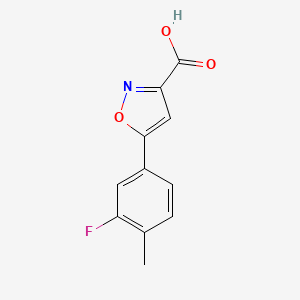
![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)
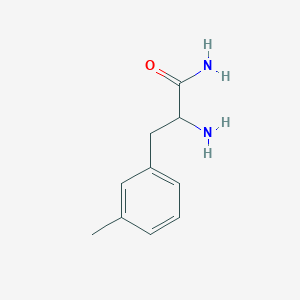
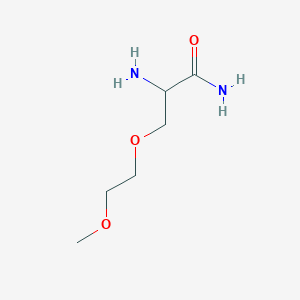
![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
